molecular formula C29H25N3OS B409271 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 332164-89-3

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B409271
CAS No.: 332164-89-3
M. Wt: 463.6g/mol
InChI Key: QISDILHPUNARDV-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyridine ring, followed by the introduction of the cyano group and other aromatic substituents. Common reagents used in these reactions include various halides, nitriles, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

332164-89-3

Molecular Formula

C29H25N3OS

Molecular Weight

463.6g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C29H25N3OS/c1-19-9-11-22(12-10-19)25-16-27(23-7-5-4-6-8-23)32-29(26(25)17-30)34-18-28(33)31-24-14-20(2)13-21(3)15-24/h4-16H,18H2,1-3H3,(H,31,33)

InChI Key

QISDILHPUNARDV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

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